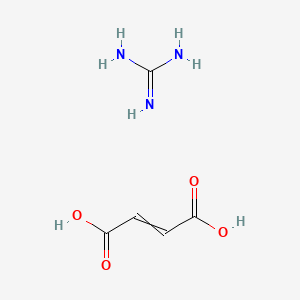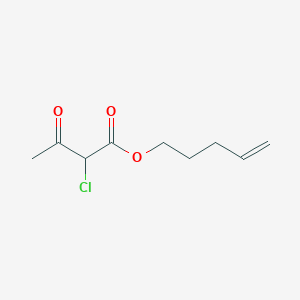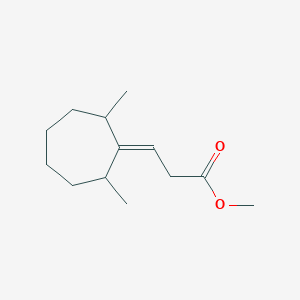
Methyl 3-(2,7-dimethylcycloheptylidene)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,7-dimethylcycloheptylidene)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This particular compound features a cycloheptylidene ring with two methyl groups and a propanoate ester group.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 3-(2,7-dimethylcycloheptylidene)propanoate typically involves the esterification of 3-(2,7-dimethylcycloheptylidene)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: 3-(2,7-dimethylcycloheptylidene)propanoic acid
Reduction: 3-(2,7-dimethylcycloheptylidene)propanol
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Chemistry: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: : In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Industry: : Industrially, this compound may be used in the production of fragrances, flavorings, and as a precursor in the synthesis of other valuable chemicals .
作用機序
The mechanism of action for methyl 3-(2,7-dimethylcycloheptylidene)propanoate primarily involves its hydrolysis to form the corresponding acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that target ester bonds . The molecular targets and pathways involved in this process are typical of ester hydrolysis reactions, where the ester bond is cleaved by the addition of water.
類似化合物との比較
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used widely in the industry for its solvent properties.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Uniqueness: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is unique due to its cycloheptylidene ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters like methyl acetate and ethyl acetate .
特性
CAS番号 |
61426-41-3 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
methyl 3-(2,7-dimethylcycloheptylidene)propanoate |
InChI |
InChI=1S/C13H22O2/c1-10-6-4-5-7-11(2)12(10)8-9-13(14)15-3/h8,10-11H,4-7,9H2,1-3H3 |
InChIキー |
WRGHQTJAPLCXSS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC(C1=CCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


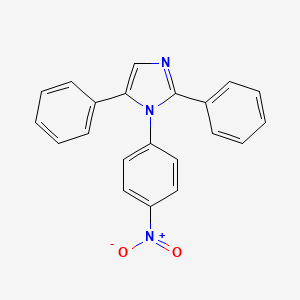
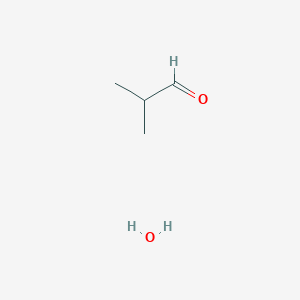

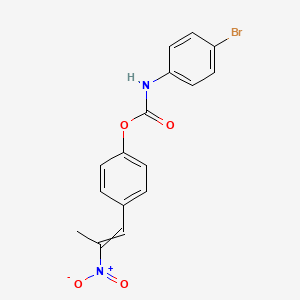
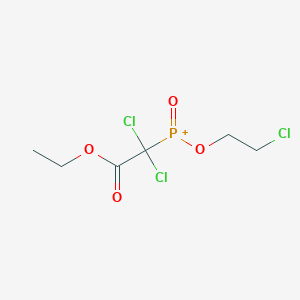
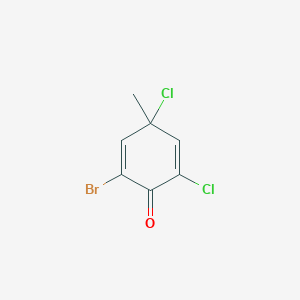
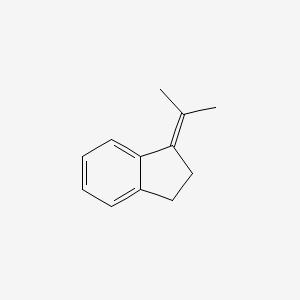
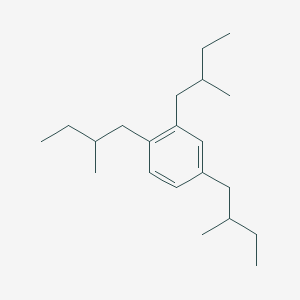


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
